molecular formula C8H4BrF3O B8789168 1-(5-Bromo-2-fluorophenyl)-2,2-difluoroethanone

1-(5-Bromo-2-fluorophenyl)-2,2-difluoroethanone

Cat. No. B8789168
M. Wt: 253.02 g/mol
InChI Key: ZDHYYLWXJWHSQJ-UHFFFAOYSA-N
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Patent
US08338413B1

Procedure details

To a solution of diisoprpopylamine (343 g, 3.39 mol) in THF (4 L) was added slowly n-BuLi (1.4 L, 3.5 mol, 2.5 M in hexane) at −78° C. while keeping reaction temperature under −55° C. After addition, the mixture was stirred at −78° C. for 15 min. At this point, a solution of 4-bromo-1-fluorobenzene (540 g, 3.08 mol) in THF (1 L) was cooled to −60° C. before adding to the reaction mixture gradually while keeping reaction temperature under −55° C. and the resulting yellow solution was stirred at −78° C. for 150 min. Ethyldifluoroacetate (421 g, 3.39 mol) was added to the reaction mixture over 15 min and then the mixture was stirred at −78° C. for 15 min. 1 M HCl (6.0 L) was added to the reaction mixture with stirring. Aqueous layer was extracted with TBME (3×4 L). The combined organic phases were washed with water, dried (MgSO4) and evaporated in vacuo. The resulting residue was distilled under vacuum (90˜95° C./0.19 mbar) and fraction at 54˜62° C. was collected to obtain the title compound as a colorless liquid. ESIMS: 253 [(M+H)+]; 1H NMR (400 MHz, CDCl3): δ 8.06 (dd, 1H), 7.75 (ddd, 1H), 7.13 (dd, 1H), 6.41 (dt, 1H).
Quantity
540 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
421 g
Type
reactant
Reaction Step Two
Name
Quantity
6 L
Type
reactant
Reaction Step Three
Quantity
1.4 L
Type
reactant
Reaction Step Four
Name
Quantity
4 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li]CCCC.[Br:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1.C([O:16][C:17](=O)[CH:18]([F:20])[F:19])C.Cl>C1COCC1>[Br:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([C:17](=[O:16])[CH:18]([F:20])[F:19])[CH:8]=1

Inputs

Step One
Name
Quantity
540 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
421 g
Type
reactant
Smiles
C(C)OC(C(F)F)=O
Step Three
Name
Quantity
6 L
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1.4 L
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
4 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction temperature under −55° C
ADDITION
Type
ADDITION
Details
After addition
ADDITION
Type
ADDITION
Details
before adding to the reaction mixture gradually
CUSTOM
Type
CUSTOM
Details
reaction temperature under −55° C.
STIRRING
Type
STIRRING
Details
the resulting yellow solution was stirred at −78° C. for 150 min
Duration
150 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was extracted with TBME (3×4 L)
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was distilled under vacuum (90˜95° C./0.19 mbar) and fraction at 54˜62° C.
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(C(F)F)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.